molecular formula C18H27BrO B14704079 alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether CAS No. 21270-10-0

alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether

Cat. No.: B14704079
CAS No.: 21270-10-0
M. Wt: 339.3 g/mol
InChI Key: NSRBWYLAMGREAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether: is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, the bromomethyl group can be introduced via bromination of the corresponding methyl group using bromine or N-bromosuccinimide (NBS) under radical conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of phase transfer catalysts and microwave-assisted synthesis can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products:

    Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of alcohols or aldehydes.

    Reduction: Formation of methyl derivatives.

Mechanism of Action

The mechanism of action of alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether involves its interaction with molecular targets through its functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The ether linkage provides stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Uniqueness: The presence of the bromomethyl group allows for versatile chemical modifications, while the cyclopentyl and ether groups provide stability and lipophilicity, enhancing its utility in various fields .

Properties

CAS No.

21270-10-0

Molecular Formula

C18H27BrO

Molecular Weight

339.3 g/mol

IUPAC Name

1-(2-bromo-1-pentoxyethyl)-4-cyclopentylbenzene

InChI

InChI=1S/C18H27BrO/c1-2-3-6-13-20-18(14-19)17-11-9-16(10-12-17)15-7-4-5-8-15/h9-12,15,18H,2-8,13-14H2,1H3

InChI Key

NSRBWYLAMGREAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(CBr)C1=CC=C(C=C1)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.